molecular formula C11H10BrNO2S B1403637 Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1308649-79-7

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1403637
CAS No.: 1308649-79-7
M. Wt: 300.17 g/mol
InChI Key: ZSXURGLQGDQIMX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-$$ d_6 $$):

  • Aromatic protons : Signals between $$ \delta $$ 7.2–8.1 ppm, with a doublet of doublets ($$ J = 8.6 \, \text{Hz}, 2.1 \, \text{Hz} $$) at $$ \delta $$

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXURGLQGDQIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Principle

Microwave irradiation accelerates the reaction between 2-halobenzonitriles (particularly 2-fluoro-5-bromobenzonitrile) and methyl or ethyl thioglycolate in the presence of a base such as triethylamine in dimethyl sulfoxide (DMSO). This promotes cyclocondensation forming the benzo[b]thiophene ring system with an amino group at position 3.

Key Reaction Conditions

Parameter Details
Starting materials 2-halobenzonitriles (e.g., 2-fluoro-5-bromobenzonitrile), methyl/ethyl thioglycolate
Base Triethylamine (Et3N)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 100–130 °C (microwave irradiation)
Reaction time 11–35 minutes
Work-up Pouring into ice-water, filtration
Yield 65–96% isolated yield

Reaction Sequence

  • The nitrile and thioglycolate react under basic conditions.
  • Microwave heating induces rapid cyclization to the 3-aminobenzo[b]thiophene ester.
  • Subsequent deaminative bromination using tert-butyl nitrite and copper(II) bromide converts the amino group to the bromine substituent at position 5.

Advantages

  • Significantly reduced reaction times (minutes vs. hours/days)
  • High isolated yields (up to 96%)
  • Avoidance of metal-catalyzed cross-coupling for ring formation
  • Amenable to various substitutions on the aromatic ring for library synthesis

Representative Data Table from Literature

Entry Substrate (2-halobenzonitrile) R Group Halogen (X) Time (min) Product Yield (%)
1 5-Br-2-fluorobenzonitrile 5-Br F 11 96
2 5-NO2-2-fluorobenzonitrile 5-NO2 F 11 94
3 5-Cl-2-fluorobenzonitrile 5-Cl F 11 92
4 4-CF3-2-fluorobenzonitrile 4-CF3 F 18 80
7 2-fluorobenzonitrile H F 15 65

Note: Data adapted from Bagley et al., 2015

Classical Condensation of α,β-Dihalogenonitriles with Thioglycolate Esters

Reaction Principle

This older but still relevant method involves reacting α,β-dihalogenonitriles (e.g., α,β-dichloropropionitrile) with thioglycolic acid esters (ethyl or methyl) in the presence of alkaline condensing agents such as sodium ethylate or sodium methylate in an ether solvent. The reaction proceeds via elimination of hydrogen halide and ring closure to yield 3-aminothiophene-2-carboxylic acid esters.

Typical Conditions and Procedure

Parameter Details
Starting materials α,β-dihalogenonitriles (e.g., dichloropropionitrile), ethyl thioglycolate
Base Sodium ethylate or sodium methylate
Solvent Ether
Temperature Ambient to mild heating
Reaction time 1.5 to 2 hours for addition, plus stirring
Work-up Acidification, extraction, drying, distillation or recrystallization
Yield 44–72% (varies by substrate and conditions)

Reaction Highlights

  • The reaction proceeds with elimination of hydrogen halide and simultaneous ring closure.
  • The initially formed ketimines are stabilized rapidly by thiophene ring formation.
  • The amino group at position 3 is formed directly.
  • The ester group remains intact, allowing further functionalization.
  • Saponification of the ester yields the corresponding free acid if desired.

Representative Examples and Yields

Example Product Yield (%) Melting Point (°C) Notes
3-Aminothiophene-2-carboxylic acid methyl ester 72 65.5 Pale yellow oil solidifies on standing
5-Methyl-3-aminothiophene-2-carboxylic acid methyl ester 85 72 Colorless prisms
3-Aminothiophene-2-carboxylic acid ethyl ester 44 42–43 Pale yellow oil solidifies on cooling
5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester 66 150–151 Pale yellow needles

Data adapted from patent AT211829B (1958)

Deaminative Bromination to Introduce the 5-Bromo Substituent

After the preparation of the 3-aminobenzo[b]thiophene-2-carboxylate intermediate, the 5-bromo substituent is introduced by a deaminative bromination reaction:

  • Treatment of the 3-amino compound with tert-butyl nitrite and copper(II) bromide in acetonitrile at 0 °C to room temperature.
  • This Sandmeyer-type reaction replaces the amino group with bromine efficiently.
  • Yields for this step are reported as excellent and reproducible.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages References
Microwave-assisted cyclization 2-halobenzonitrile, methyl/ethyl thioglycolate, Et3N, DMSO, 100–130 °C, microwave 11–35 min 65–96 Rapid, high yield, metal-free ring formation
Classical condensation α,β-dihalogenonitrile, sodium ethylate/methylate, ether, ambient to mild heat 1.5–2 h addition + stirring 44–72 Simple reagents, established method
Deaminative bromination tert-butyl nitrite, CuBr2, MeCN, 0 °C to RT ~2 h Excellent Efficient introduction of Br at C-5

Research Findings and Practical Notes

  • Microwave-assisted synthesis offers a significant reduction in reaction time compared to classical methods without compromising yield or purity.
  • The choice of base and solvent is critical; triethylamine in DMSO is preferred for microwave methods, while alkali metal alkoxides in ether are used in classical methods.
  • The deaminative bromination step is a reliable way to introduce the bromine substituent at the 5-position, necessary for the target compound.
  • The methods are compatible with various substituents on the aromatic ring, allowing for structural diversity in medicinal chemistry applications.
  • Purification typically involves simple aqueous work-up and recrystallization or chromatography.
  • The compound is stable and well-characterized by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzo[b]thiophenes.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate has garnered attention as a precursor for developing new pharmaceuticals. Its unique structure allows for the synthesis of various derivatives that exhibit biological activity.

Potential Therapeutic Applications:

  • Anti-Cancer Activity: Studies have indicated that this compound can inhibit tumor growth by targeting specific cellular pathways, making it a candidate for anti-cancer drug development. For instance, it has shown efficacy against human lung cancer cell lines (A-549) by disrupting actin polymerization, which is crucial for cell motility and metastasis .
  • Antimicrobial Properties: Derivatives of this compound have been investigated for their ability to combat bacterial infections, showcasing potential as antimicrobial agents .
  • Anti-inflammatory Effects: Research suggests that this compound may also possess anti-inflammatory properties, further broadening its therapeutic applications .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its ability to undergo various chemical reactions enhances its utility in synthesizing novel compounds.

Types of Reactions:

  • Nucleophilic Substitution: The bromine atom in the compound can be substituted with various nucleophiles, allowing for the creation of diverse derivatives .
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different functional groups, which can be further manipulated for various applications .
  • Condensation Reactions: It can participate in condensation reactions to form Schiff bases, which are valuable intermediates in organic synthesis .

Material Science

This compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for advanced materials science applications .

Environmental Monitoring

Recent studies have explored the use of derivatives of this compound as fluorescent sensors for detecting metal ions such as indium (In³⁺). These sensors demonstrate high sensitivity and selectivity, proving useful in environmental monitoring applications .

Case Study 1: Anti-Cancer Research

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A-549 lung cancer cells. The mechanism involved disruption of actin polymerization, which is essential for cancer cell migration and invasion.

Case Study 2: Fluorescent Sensing

A derivative of this compound was developed into a ratiometric fluorescent sensor capable of detecting In³⁺ ions at low concentrations. This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. For instance, its derivatives can inhibit kinase enzymes by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

  • Structure : Replaces bromine with a 3-chlorophenyl group at position 3.
  • Applications : Used as a precursor for disperse dyes in textiles, demonstrating excellent fastness properties in polyester fabrics .

Ethyl 5-aminobenzo[b]selenophene-2-carboxylate

  • Structure: Selenium replaces sulfur in the heterocyclic core (benzo[b]selenophene).
  • Applications : Exhibits enhanced electronic properties due to selenium’s polarizability, making it suitable for optoelectronic materials and anticancer agents .
  • Key Difference : The larger atomic radius of selenium may influence binding interactions in biological targets compared to sulfur-containing analogs .

Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

  • Structure : Methyl ester replaces ethyl ester at position 2.
  • Properties : Reduced steric bulk from the methyl group may improve solubility but lower metabolic stability compared to the ethyl variant .

Functional Group Variations

Halogen-Substituted Derivatives

Compound Substituent Biological Activity Reference
Ethyl 6-bromobenzo[b]thiophene-2-carboxylate Bromine at position 6 Antimicrobial activity against Staphylococcus aureus
Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate Bromine and cyano groups Intermediate for thienothienopyrimidines with anticancer potential

Heterocyclic Core Modifications

Compound Core Structure Applications Reference
Ethyl 3-benzoylamino-5-[(imidazol-4-yl-methyl)-amino]-benzo[b]furan-2-carboxylate Benzo[b]furan SARS-CoV-2 MPRO inhibition (DAS score: 0.85)
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Anticancer agent synthesis via coupling with quinazoline derivatives

Key Observations :

  • Bromine at position 5 enhances steric bulk and halogen bonding in enzyme active sites, as seen in SARS-CoV-2 MPRO inhibitors .
  • Chlorophenyl or trifluoromethyl substitutions (e.g., Ethyl 3-amino-5-(trifluoromethyl)-tetrahydrobenzo[b]thiophene-2-carboxylate) improve lipophilicity and membrane permeability .

Biological Activity

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and potential therapeutic applications.

This compound exhibits several important biochemical properties:

  • Kinase Inhibition : The compound has been identified as a kinase inhibitor, specifically targeting the LIMK1 protein family, which is crucial for actin polymerization and cellular motility.
  • Cellular Effects : It has demonstrated the ability to inhibit the proliferation of human lung cancer cell lines (A-549) by disrupting actin polymerization, thereby preventing metastasis.
  • Molecular Interactions : The compound interacts with various biomolecules, leading to enzyme inhibition and modulation of gene expression. Notably, it forms complexes with In3+ ions through mechanisms such as photo-induced electron transfer (PET) and intramolecular charge transfer (ICT).

The biological activity of this compound can be attributed to its interaction with key molecular targets:

  • Inhibition of Tubulin Polymerization : Research indicates that this compound binds to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death in cancer cells .
  • Dose-Dependent Effects : The compound exhibits threshold effects in animal models, where higher doses may lead to toxic effects. This highlights the importance of dosage in therapeutic applications.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays demonstrate that this compound inhibits cancer cell growth with IC50 values ranging from 0.75 μM to 4.7 μM across various cancer cell lines, including murine leukemia (L1210), human T-lymphoblastoid leukemia (CEM), and cervical carcinoma (HeLa) cells .
  • Mechanistic Insights : Molecular docking studies confirm that its inhibitory activity on tubulin polymerization is a key mechanism by which it induces apoptosis selectively in cancer cells without affecting normal peripheral blood mononuclear cells .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Preliminary findings suggest that this compound may interact with enzymes and receptors involved in microbial growth inhibition.
  • Anti-inflammatory Effects : The compound's derivatives have been studied for their potential to modulate inflammatory pathways, making them candidates for further pharmacological research.

Applications in Drug Development

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are essential for developing new pharmaceuticals:

Application AreaDescription
Chemistry Used as an intermediate in synthesizing complex organic molecules and heterocycles.
Biology/Medicine Potential development as kinase inhibitors for cancer treatment; derivatives show antimicrobial and anti-inflammatory properties.
Industry Utilized in producing organic semiconductors and advanced materials due to its unique electronic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate?

  • Methodological Answer : The compound is synthesized via the Sandmeyer reaction. Starting with ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate, diazotization is performed using NaNO₂ in 70% H₂SO₄ at 0–5°C, followed by bromination with CuBr in HBr. The product is purified via recrystallization in petroleum ether, yielding ~50% . Key parameters include strict temperature control during diazotization and stoichiometric excess of CuBr to minimize side reactions.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX programs (SHELXS97 for structure solution, SHELXL97 for refinement). The crystal system is monoclinic (space group P2₁/c), with cell parameters a = 8.5896 Å, b = 10.837 Å, c = 16.584 Å, and β = 99.44°. Hydrogen bonding (e.g., S–H⋯O interactions, 2.554 Å) and planarity of the thiophene ring with substituents are critical for validating the structure . The R factor (<0.052) ensures reliability.

Advanced Research Questions

Q. How can divergent synthesis pathways be designed to access 3-substituted thiophene derivatives?

  • Methodological Answer : Pd-catalyzed hydroxy-based transformations enable modular synthesis. For example, 3-hydroxythieno[3,4-b]thiophene-2-carboxylate intermediates undergo methylation (with CH₃I), amination (via Buchwald–Hartwig coupling), or cross-coupling (Suzuki/Sonogashira) to yield diverse derivatives. Reaction conditions (e.g., K₃PO₄ as base, toluene solvent, 86–97% yields) are optimized for regioselectivity .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer : Contradictions may arise in bond-length measurements (e.g., C–Br vs. S–CH₂ distances). Cross-validation using DFT calculations (B3LYP/6-311G**) and spectroscopic techniques (¹H/¹³C NMR, IR) is critical. For example, planarity observed in SC-XRD (dihedral angle = 2.0°) should align with conjugation patterns in UV-Vis spectra (λmax ~300 nm in DCM) .

Q. What computational methods predict the reactivity of the amino and bromo substituents?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis via Gaussian09 reveals nucleophilic sites. The amino group (HOMO = −5.2 eV) participates in electrophilic substitution, while the bromo group (LUMO = −1.8 eV) facilitates SNAr reactions. Solvent effects (PCM model) and steric maps (Molegro) guide synthetic routes .

Q. How can structure-activity relationships (SAR) be established for bioactivity screening?

  • Methodological Answer : Derivatives are tested for spasmolytic activity using isolated tissue assays (e.g., guinea pig ileum). EC₅₀ values (e.g., 1.26 µM for phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate) correlate with electron-withdrawing groups (e.g., Br, CN) enhancing receptor binding. QSAR models (CoMFA, R² >0.85) validate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
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Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

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